2-(2-Chlorobutyl)thiophene
Overview
Description
2-(2-Chlorobutyl)thiophene is an organic compound with the molecular formula C8H11ClS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics . Thiophene itself is a five-membered aromatic ring containing one sulfur atom, and its derivatives often exhibit unique chemical and physical properties .
Preparation Methods
The synthesis of 2-(2-Chlorobutyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with 2-chlorobutane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(2-Chlorobutyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chlorobutyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chlorobutyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may act as enzyme inhibitors or receptor modulators, affecting various biological processes . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
2-(2-Chlorobutyl)thiophene can be compared with other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . While these compounds share a common thiophene core, their unique substituents confer different chemical and physical properties . For instance, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the development of anti-atherosclerotic agents . The presence of the chlorobutyl group in this compound makes it distinct and suitable for specific applications .
Properties
IUPAC Name |
2-(2-chlorobutyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKJSIIZMVVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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